molecular formula C10H12F2O2 B8032992 5-Butoxy-2,4-difluorophenol

5-Butoxy-2,4-difluorophenol

Cat. No.: B8032992
M. Wt: 202.20 g/mol
InChI Key: LLIZAZWPWFUVKH-UHFFFAOYSA-N
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Description

5-Butoxy-2,4-difluorophenol is a fluorinated phenolic compound characterized by a butoxy (-O-C₄H₉) substituent at the 5-position and fluorine atoms at the 2- and 4-positions of the aromatic ring. The phenol itself is likely synthesized via nucleophilic substitution or coupling reactions involving intermediates like 2,4-difluorophenol derivatives .

Properties

IUPAC Name

5-butoxy-2,4-difluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O2/c1-2-3-4-14-10-6-9(13)7(11)5-8(10)12/h5-6,13H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIZAZWPWFUVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butoxy-2,4-difluorophenol typically involves the reaction of 2,4-difluorophenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Butoxy-2,4-difluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or DMSO.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products Formed:

    Nucleophilic Substitution: Substituted phenols with various functional groups.

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

Scientific Research Applications

5-Butoxy-2,4-difluorophenol is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Butoxy-2,4-difluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The butoxy and difluoro substituents influence the compound’s binding affinity and selectivity towards these targets. The phenolic hydroxyl group can form hydrogen bonds, while the fluorine atoms can participate in halogen bonding, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-Butoxy-2,4-difluorophenol with analogous compounds, focusing on substituent effects, physicochemical properties, and applications:

Compound Substituents Molecular Weight Key Properties Hazards (H-Statements) Applications References
This compound -O-C₄H₉ (5), -F (2,4) ~216.18* High lipophilicity; moderate acidity (due to electron-withdrawing -F groups) Likely H315, H319 (skin/eye irritant) Intermediate for boronic acids or polymers
5-Amino-2,4-difluorophenol -NH₂ (5), -F (2,4) 145.11 Polar, reactive amino group; melting point ~246.5°C H302, H315, H319, H335 (toxic if swallowed, irritant) Pharmaceutical intermediates
5-Bromo-2,4-difluorophenol -Br (5), -F (2,4) ~225.00* Heavy atom effect; lower solubility in polar solvents Not specified Halogenation reactions
2-Ethoxy-3,5-difluorophenol -O-C₂H₅ (2), -F (3,5) 176.14 Moderate lipophilicity; boiling point >200°C (estimated) H315, H319, H335 (irritant) Agrochemical synthesis
5-(3,5-Difluorophenyl)-2-methoxyphenol -OCH₃ (2), -C₆H₃F₂ (5) 244.22 Biphenyl structure; high thermal stability Not specified Material science, liquid crystals

*Estimated based on structural analogs.

Key Findings:

Substituent Effects on Lipophilicity: The butoxy group in this compound significantly increases lipophilicity compared to smaller alkoxy (e.g., methoxy) or polar (e.g., amino) substituents. This property enhances solubility in organic solvents, making it suitable for hydrophobic reaction environments . In contrast, 5-Amino-2,4-difluorophenol exhibits higher polarity and reactivity due to the -NH₂ group, enabling its use in amidation or diazotization reactions .

Acidity and Reactivity: Fluorine atoms at the 2- and 4-positions lower the pKa of the phenolic -OH group, increasing acidity. This effect is more pronounced in this compound than in non-fluorinated analogs, facilitating deprotonation in base-catalyzed reactions . Bromine in 5-Bromo-2,4-difluorophenol introduces steric bulk and reduces reactivity in electrophilic substitutions compared to the smaller -F or -OCH₃ groups .

Hazards and Handling: Amino-substituted derivatives like 5-Amino-2,4-difluorophenol pose higher toxicity risks (H302: toxic if swallowed) compared to alkoxy or halogenated analogs . Butoxy and ethoxy compounds may require precautions against skin/eye irritation (H315, H319) due to their organic substituents .

Pharmaceutical Intermediates: Amino and methoxy analogs are utilized in synthesizing bioactive molecules, such as kinase inhibitors or antifungal agents .

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